molecular formula C17H14FN3O B6622631 N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide

N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide

Cat. No.: B6622631
M. Wt: 295.31 g/mol
InChI Key: RYFTWZBKUIWIEK-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The pyrrole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide
  • N-(2-bromo-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide
  • N-(2-iodo-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide

Uniqueness

N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

IUPAC Name

N-(2-fluoro-5-pyrrol-1-ylphenyl)-5-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-12-8-13(11-19-10-12)17(22)20-16-9-14(4-5-15(16)18)21-6-2-3-7-21/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFTWZBKUIWIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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